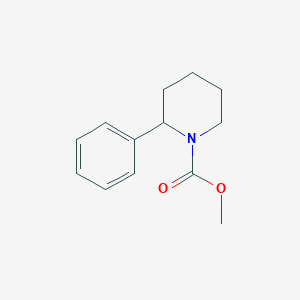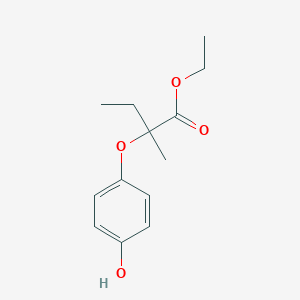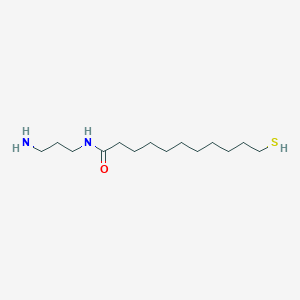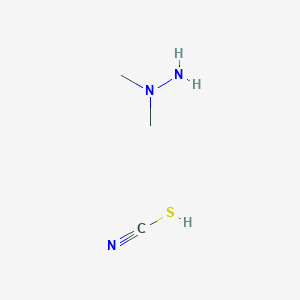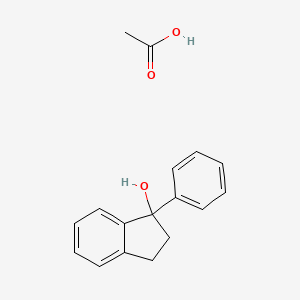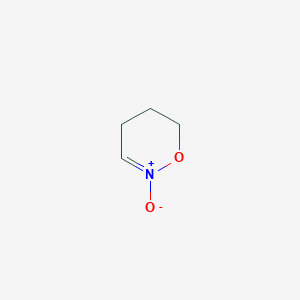
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine typically involves the reaction of chloro oximes with enol ethers in the presence of sodium carbonate . This method allows for the formation of the oxazine ring under mild conditions. Another approach involves the cyclo condensation of cyanoacetamides with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrone derivatives.
Reduction: Reduction reactions can convert the oxazine ring into other heterocyclic structures.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound include nitrone derivatives, reduced heterocycles, and various substituted oxazines .
Scientific Research Applications
2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine involves its interaction with various molecular targets. For example, in medicinal chemistry, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access . The pathways involved in its action depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Oxo-5,6-dihydro-4H-1,2lambda~5~-oxazine include:
- 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one
- 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides
- 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
219835-06-0 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
2-oxido-5,6-dihydro-4H-oxazin-2-ium |
InChI |
InChI=1S/C4H7NO2/c6-5-3-1-2-4-7-5/h3H,1-2,4H2 |
InChI Key |
RGDHVMJTFGPZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=[N+](OC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)
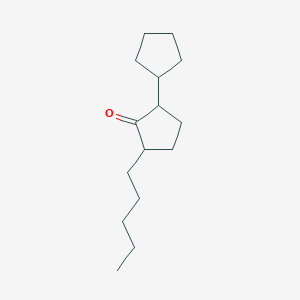
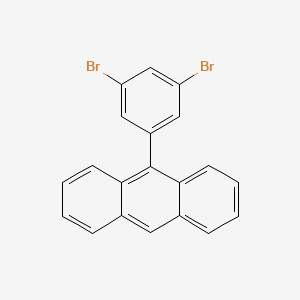
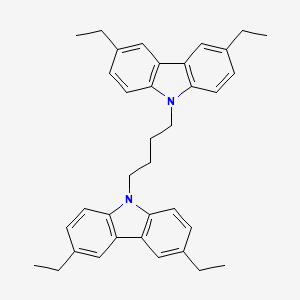
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
